Sodium diethyl phosphate
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Overview
Description
Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.
Major Products:
Hydrolysis: Diethyl phosphate and sodium hydroxide.
Substitution: Phosphoramidates or phosphonates depending on the nucleophile.
Oxidation: Phosphoric acid derivatives
Scientific Research Applications
Sodium diethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential in drug development, especially as a precursor for bioactive phosphates.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of sodium diethyl phosphate involves its ability to act as a phosphorylating agent. It targets hydroxyl and amino groups in molecules, facilitating the formation of phosphate esters. This activity is crucial in biochemical pathways where phosphorylation is a key regulatory mechanism .
Comparison with Similar Compounds
- Diethyl phosphite
- Triethyl phosphate
- Sodium dihydrogen phosphate
Comparison:
- Diethyl phosphite: Similar in structure but differs in its reactivity, particularly in its ability to undergo hydrophosphonylation reactions.
- Triethyl phosphate: Contains an additional ethoxy group, making it more hydrophobic and less reactive in certain substitution reactions.
- Sodium dihydrogen phosphate: More acidic and primarily used in buffer solutions, unlike sodium diethyl phosphate which is more versatile in organic synthesis .
This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2870-30-6 |
---|---|
Molecular Formula |
C4H11NaO4P |
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
HXWUTZZCDWPVAR-UHFFFAOYSA-N |
Isomeric SMILES |
CCOP(=O)([O-])OCC.[Na+] |
SMILES |
CCOP(=O)([O-])OCC.[Na+] |
Canonical SMILES |
CCOP(=O)(O)OCC.[Na] |
2870-30-6 | |
Related CAS |
598-02-7 (Parent) |
Synonyms |
Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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